2-Azaspiro[4.6]undecane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[4.6]undecane-1,3-dione is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.6]undecane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the spiro structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This often involves the use of high-purity reagents and controlled reaction environments to ensure consistency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azaspiro[4.6]undecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The nitrogen atom in the spiro structure can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.6]undecane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.6]undecane-1,3-dione involves its interaction with molecular targets through its nitrogen atom and spiro structure. These interactions can influence various biochemical pathways, making the compound useful in drug development and other applications. The exact pathways and targets depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diazaspiro[4.6]undecane-2,4-dione
- 2-Azaspiro[4.5]decane-1,3-dione
- 1,4-Dioxa-7-azaspiro[4.4]nonane
Comparison: 2-Azaspiro[4.6]undecane-1,3-dione is unique due to its specific spiro structure and the presence of a nitrogen atom, which imparts distinct chemical properties.
Eigenschaften
Molekularformel |
C10H15NO2 |
---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-azaspiro[4.6]undecane-1,3-dione |
InChI |
InChI=1S/C10H15NO2/c12-8-7-10(9(13)11-8)5-3-1-2-4-6-10/h1-7H2,(H,11,12,13) |
InChI-Schlüssel |
XPNGXCFGKBUDAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.